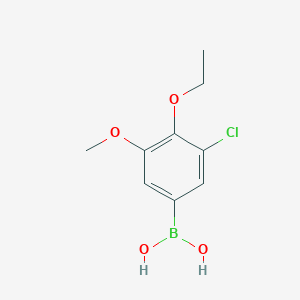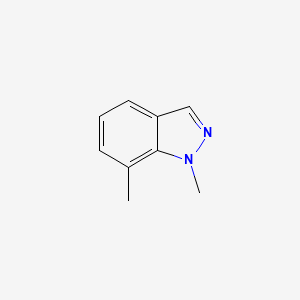
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid
描述
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid is a specialized organic compound characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with chlorine, ethoxy, and methoxy groups
作用机制
Target of Action
Phenylboronic acids are often used as reagents in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . They can bind to various biological targets, including proteins and enzymes, through the formation of reversible covalent bonds with 1,2- or 1,3-diols present in these targets.
Biochemical Pathways
The specific pathways affected by phenylboronic acids would depend on the particular targets they interact with. In the context of organic synthesis, phenylboronic acids are used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds .
Result of Action
The molecular and cellular effects of phenylboronic acids would depend on their specific targets and the nature of their interaction. In the context of organic synthesis, the result of their action is the formation of new carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material is often a phenyl boronic acid derivative, which undergoes halogenation and etherification reactions to introduce the chlorine, ethoxy, and methoxy groups.
Halogenation: Chlorination of the phenyl ring is achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the boronic acid group to boronic esters or borates.
Reduction: Reduction reactions can reduce the boronic acid group to boronic alcohols.
Substitution: Substitution reactions can replace the chlorine, ethoxy, or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Borates: Resulting from the reaction with bases.
Boronic Alcohols: Produced through reduction reactions.
科学研究应用
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryls.
Biology: The compound can be used as a molecular probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It is utilized in the production of advanced materials and polymers.
相似化合物的比较
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include:
3-Methoxyphenylboronic acid: Lacks the chlorine and ethoxy groups.
3-Chlorophenylboronic acid: Lacks the methoxy and ethoxy groups.
4-Ethoxy-3-methoxyphenylboronic acid: Different position of substituents on the phenyl ring.
属性
IUPAC Name |
(3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDEIMFMBMJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)



![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)



![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)
![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)



